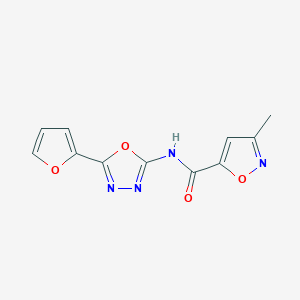

![molecular formula C16H17N7O2S2 B2561294 2-((4-ethyl-5-(6-methylimidazo[2,1-b]thiazol-5-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide CAS No. 1105197-47-4](/img/structure/B2561294.png)

2-((4-ethyl-5-(6-methylimidazo[2,1-b]thiazol-5-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

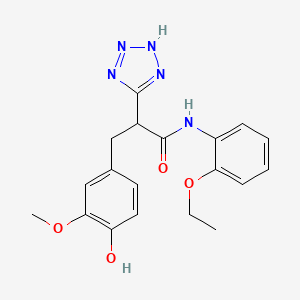

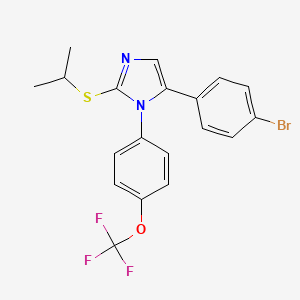

The compound is a derivative of imidazo[2,1-b]thiazole, which has been found to be important in the search for new anti-mycobacterial agents . It is part of a series of novel imidazo[2,1-b]thiazole and benzo[d]-imidazo[2,1-b]thiazole carboxamide analogues .

Synthesis Analysis

The compound was synthesized as part of a series of novel imidazo[2,1-b]thiazole and benzo[d]-imidazo[2,1-b]thiazole carboxamide analogues . The synthesized derivatives were characterized by 1H NMR, 13C NMR, HPLC, and MS spectral analysis .Molecular Structure Analysis

The molecular structure of the compound is derived from the imidazo[2,1-b]thiazole motif . The compound contains a fused imidazo[2,1-b]thiazole motif in the core structure .Chemical Reactions Analysis

The compound underwent oxidative metabolism in NADPH- and glutathione-supplemented human liver microsomes to yield glutathione conjugates . This is consistent with its bioactivation to reactive species .Scientific Research Applications

Antimicrobial Effects

The antimicrobial activities of novel thiazole derivatives, including compounds structurally related to the specified chemical, have been extensively studied. These substances have shown considerable effect against a range of pathogenic microorganisms, including foodborne Gram-positive and Gram-negative bacteria, various Candida species, and some filamentous fungi species such as Aspergillus and Penicillium (Cankilic & Yurttaş, 2017). This highlights their potential use in combating microbial infections and in food preservation strategies.

Antiviral Activity

Research into benzimidazole derivatives incorporating the triazole moiety, akin to the core structure of the specified chemical, has identified compounds with significant activity against hepatitis C virus (HCV), underscoring their potential as antiviral agents. This is particularly relevant given the global health challenge posed by HCV (Youssif et al., 2016).

Insecticidal Assessment

Studies have also explored the insecticidal properties of similar compounds, particularly against agricultural pests such as the cotton leafworm, Spodoptera littoralis. These findings are important for the development of new agricultural chemicals that can help manage pest populations and protect crops (Fadda et al., 2017).

Anticancer Screening

The exploration of thiazole and benzimidazole derivatives for anticancer applications has been a notable area of research. These compounds have been evaluated for their cytotoxic activities against various cancer cell lines, revealing some derivatives with promising anticancer properties (Abu-Melha, 2021). This suggests their potential utility in developing new cancer therapies.

Antimicrobial and Mosquito Larvicidal Activity

Additional studies have identified thiazole derivatives with not only antimicrobial but also mosquito larvicidal activities. This dual-functionality underscores the potential of such compounds in public health applications, particularly in mosquito control and disease prevention efforts (Rajanarendar et al., 2010).

Mechanism of Action

The compound showed significant activity against Mycobacterium tuberculosis (Mtb) H37Ra . Molecular docking and dynamics studies were carried out for the most active compounds in order to understand the putative binding pattern, as well as stability of the protein–ligand complex, against the selected target Pantothenate synthetase of Mtb .

Future Directions

Properties

IUPAC Name |

2-[[4-ethyl-5-(6-methylimidazo[2,1-b][1,3]thiazol-5-yl)-1,2,4-triazol-3-yl]sulfanyl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N7O2S2/c1-4-22-14(13-10(3)17-15-23(13)5-6-26-15)19-20-16(22)27-8-12(24)18-11-7-9(2)25-21-11/h5-7H,4,8H2,1-3H3,(H,18,21,24) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUEVEQOAGMKXGI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=NN=C1SCC(=O)NC2=NOC(=C2)C)C3=C(N=C4N3C=CS4)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N7O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[4-(Azidomethyl)benzoyl]morpholine-2-carboxylic acid](/img/structure/B2561211.png)

![N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2-(thiophen-2-yl)acetamide](/img/structure/B2561215.png)

![N'-[2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-(thiophen-2-ylmethyl)oxamide](/img/structure/B2561221.png)

![6-[4-(1,3-Benzoxazol-2-yl)piperazin-1-yl]-5-chloropyridine-3-carbonitrile](/img/structure/B2561227.png)

![5,7-Dimethylimidazo[1,2-a]pyridine](/img/structure/B2561233.png)